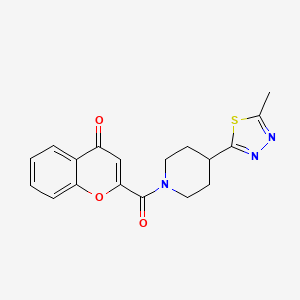
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a hybrid molecule that combines a chromone scaffold with a thiadiazole-piperidine moiety. This structural combination is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that it exhibits antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of 1,3,4-thiadiazoles possess significant antimicrobial properties. For instance, compounds featuring the thiadiazole ring have demonstrated effectiveness against various bacterial strains. The mechanism often involves the inhibition of microbial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent research highlights the anticancer potential of this compound. In vitro studies have evaluated its cytotoxic effects against different cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.36 | Induction of apoptosis via Bax/Bcl-2 modulation |
| This compound | HepG2 | 3.21 | Cell cycle arrest at S and G2/M phases |
These results suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic factors like Bax and caspase activation.
The proposed mechanism by which this compound exerts its biological effects involves:
- Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity.
- Apoptosis Induction: It influences apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: The compound has been shown to halt the progression of cancer cells through critical phases of the cell cycle.
Case Studies
In a notable study involving various thiadiazole derivatives, it was found that modifications in the piperidine moiety significantly affected the anticancer activity. For example, substituting different groups on the piperidine ring enhanced selectivity and potency against cancerous cells while minimizing toxicity to normal cells.
Case Study: Anticancer Efficacy
A series of experiments demonstrated that compounds similar to our target compound showed a marked increase in cytotoxicity when specific functional groups were added to the piperidine ring. This highlights the importance of structure-activity relationships (SAR) in drug design.
属性
IUPAC Name |
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-19-20-17(25-11)12-6-8-21(9-7-12)18(23)16-10-14(22)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPICLBRWYWJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














